An In-depth Technical Guide to Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. As a derivative of a β-keto ester and an N-protected amino acid, it combines the reactive potential of both functionalities. The β-keto ester moiety provides a versatile scaffold for a variety of carbon-carbon and carbon-heteroatom bond formations, while the benzyloxycarbonyl (Cbz) protected amine group allows for its incorporation into peptide-like structures and other complex nitrogen-containing molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering insights for its effective utilization in research and drug development.
Physicochemical Properties
The precise experimental determination of all physicochemical properties of Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate is not extensively documented in publicly available literature. However, based on its structure and data from chemical suppliers, the following properties are reported or predicted.
| Property | Value | Source |
| CAS Number | 67706-69-8 | [1][2] |
| Molecular Formula | C₁₄H₁₇NO₅ | [1] |
| Molecular Weight | 279.29 g/mol | [1] |
| Predicted Boiling Point | 425.7 ± 35.0 °C | [1] |
| Predicted Density | 1.192 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 10.12 ± 0.46 | [1] |
| Storage Temperature | Room Temperature | [1] |
Note: The boiling point, density, and pKa are predicted values and should be used as estimates. Experimental verification is recommended for precise applications.
Chemical Structure and Spectroscopic Analysis
The structure of Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate features a central butanoate chain with a ketone at the 3-position, an ethyl ester at the 1-position, and a Cbz-protected amine at the 4-position.
Caption: Chemical structure of Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate.
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¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), methylene protons adjacent to the ketone and the Cbz-protected amine, a methine proton, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ester and ketone, the carbamate carbonyl, the carbons of the ethyl group, the aliphatic carbons of the butanoate chain, and the carbons of the benzyl and phenyl groups.
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IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone, ester, and carbamate functionalities, typically in the range of 1650-1750 cm⁻¹. N-H stretching of the carbamate and C-H stretching of the aliphatic and aromatic portions will also be present.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 279.29, along with fragmentation patterns characteristic of the loss of the ethyl ester, the Cbz group, and other fragments.
Synthesis and Purification
A common synthetic route to α-amino-β-keto esters involves the condensation of an N-protected amino acid with the enolate of an ester. For Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate, a plausible synthesis involves the reaction of an activated derivative of N-Cbz-glycine with the enolate of ethyl acetate.
Caption: A plausible synthetic workflow for Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate.
Step-by-Step Methodology (Illustrative)
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Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is suspended in a dry aprotic solvent like tetrahydrofuran (THF). The flask is cooled to a low temperature (e.g., -78 °C for LDA). Ethyl acetate is then added dropwise to form the corresponding enolate.
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Activation of N-Cbz-glycine: In a separate flask, N-Cbz-glycine is activated to enhance its electrophilicity. This can be achieved by converting it to an acid chloride using reagents like oxalyl chloride or thionyl chloride, or by forming an activated ester, for instance, with N,N'-carbonyldiimidazole (CDI).
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Condensation: The solution of the activated N-Cbz-glycine is slowly added to the pre-formed enolate solution at low temperature. The reaction mixture is stirred for a specified period, allowing the condensation to proceed.
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Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or a dilute acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate.
Reactivity and Chemical Behavior
The chemical reactivity of Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate is dictated by its three primary functional groups: the β-keto ester, the Cbz-protected amine, and the active methylene group.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate is expected to exist as an equilibrium mixture of its keto and enol tautomers. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. The enol form can be stabilized by intramolecular hydrogen bonding.
Caption: Keto-enol tautomerism of a β-keto ester.
Reactions of the β-Keto Ester Moiety
The β-keto ester functionality is a versatile handle for various synthetic transformations:
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Alkylation: The acidic α-proton of the active methylene group can be removed by a base to form a stabilized enolate, which can then be alkylated with a variety of electrophiles.
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Acylation: Similar to alkylation, the enolate can react with acylating agents to introduce an acyl group.
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Decarboxylation: Under acidic or basic conditions, β-keto esters can be hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield a ketone.
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Heterocycle Synthesis: The 1,3-dicarbonyl unit is a common precursor for the synthesis of various heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles.
Reactions Involving the Cbz-Protected Amine
The Cbz group is a robust protecting group for amines, stable to a wide range of reaction conditions. Its primary reactivity is its selective removal.
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Deprotection: The Cbz group can be efficiently removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or by treatment with strong acids like HBr in acetic acid. This unmasks the primary amine, allowing for further functionalization, such as peptide bond formation.
Applications in Research and Drug Development
Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate serves as a valuable building block in the synthesis of complex organic molecules, particularly those with pharmaceutical relevance.
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Peptide and Peptidomimetic Synthesis: After deprotection of the Cbz group, the resulting aminoketoester can be incorporated into peptide chains to create modified peptides with potentially enhanced biological activity or stability. The keto group can also be further modified to introduce conformational constraints or additional functional groups.
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Synthesis of Heterocyclic Compounds: As mentioned, the β-keto ester moiety is a key precursor for the synthesis of a wide array of heterocyclic systems that are prevalent in drug molecules.
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Chiral Building Blocks: Reduction of the ketone functionality can lead to the formation of chiral β-hydroxy esters, which are important intermediates in the synthesis of various natural products and pharmaceuticals.
Conclusion
Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate is a versatile synthetic intermediate that holds significant potential for applications in medicinal chemistry and drug discovery. Its unique combination of a reactive β-keto ester and a protected amino group allows for a diverse range of chemical transformations. While detailed experimental data for this specific compound is limited, its properties and reactivity can be largely inferred from the well-established chemistry of its constituent functional groups. Further exploration of the synthetic utility of this compound is warranted and is likely to lead to the development of novel and efficient routes to complex and biologically active molecules.
References
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ChemBK. Ethyl 4-(benzyloxy)-3-oxobutanoate. [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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Sriram, D., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125. [Link]
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MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
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AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
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StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
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Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
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Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]
